molecular formula C9H7NO4 B2733437 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 951626-47-4

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2733437
CAS No.: 951626-47-4
M. Wt: 193.158
InChI Key: BUGNLEZOYXVUNH-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that features a furan ring substituted with a methyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the furan and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized from furfural derivatives, while the oxazole ring can be formed through cyclization reactions involving nitriles and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles have been reported to facilitate the synthesis of furan-based compounds efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furans and oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-4-6(9(11)12)10-14-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNLEZOYXVUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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